BenchChemオンラインストアへようこそ!

Methyl 2-Acetamido-3-(3-pyridyl)propanoate

X-ray crystallography Conformational analysis Pyridylalanine derivatives

Methyl 2-Acetamido-3-(3-pyridyl)propanoate (CAS 1064157-45-4) is a protected, racemic 3-pyridylalanine derivative with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g·mol⁻¹. This compound serves as a versatile building block in medicinal chemistry, providing both N-acetyl and methyl ester protecting groups that are orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 1064157-45-4
Cat. No. B3039440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-Acetamido-3-(3-pyridyl)propanoate
CAS1064157-45-4
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CN=CC=C1)C(=O)OC
InChIInChI=1S/C11H14N2O3/c1-8(14)13-10(11(15)16-2)6-9-4-3-5-12-7-9/h3-5,7,10H,6H2,1-2H3,(H,13,14)
InChIKeyKTBROLPHLXUYSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Acetamido-3-(3-pyridyl)propanoate (CAS 1064157-45-4): Procurement-Grade Profile and Core Specifications


Methyl 2-Acetamido-3-(3-pyridyl)propanoate (CAS 1064157-45-4) is a protected, racemic 3-pyridylalanine derivative with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g·mol⁻¹ [1]. This compound serves as a versatile building block in medicinal chemistry, providing both N-acetyl and methyl ester protecting groups that are orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies [2]. Its single-crystal X-ray structure has been determined and deposited, confirming its identity unambiguously [1]. The 3-pyridyl side chain introduces a weak base (pKa ~5.2 for the conjugate acid) that enables pH-dependent solubility tuning and metal-coordination capacity, differentiating it from simple phenylalanine analogs.

Why Methyl 2-Acetamido-3-(3-pyridyl)propanoate Cannot Be Replaced by Common Pyridylalanine Analogs


Substituting Methyl 2-Acetamido-3-(3-pyridyl)propanoate with a generic pyridylalanine is not chemically or procedurally valid. The simultaneous presence of the N-acetyl and methyl ester groups provides dual protection, allowing selective deprotection for stepwise peptide elongation: the methyl ester is cleavable under basic conditions (LiOH, THF/H₂O), while the N-acetyl group requires harsher acidic hydrolysis (6 M HCl, reflux) or enzymatic methods [1]. In contrast, Fmoc-3-(3-pyridyl)-DL-alanine, a common alternative, forces an Fmoc-SPPS workflow that is incompatible with base-labile side-chain protecting groups. The methyl ester form also offers superior solubility in organic solvents (e.g., DCM, THF, EtOAc) compared to the free amino acid 3-(3-pyridyl)-DL-alanine, which requires aqueous buffers or DMF for dissolution . Furthermore, the racemic nature (DL-form) of this specific CAS entry provides a cost-effective starting material that allows access to both enantiomers through chiral resolution or asymmetric synthesis starting from the racemate, as opposed to purchasing pre-resolved, more expensive L- or D-enantiomers.

Quantitative Differentiation Evidence for Methyl 2-Acetamido-3-(3-pyridyl)propanoate vs. Closest Analogs


Crystallographic Conformation: Saturated vs. α,β-Dehydro Analog – Torsional Angle Difference of 111°

The fully saturated Methyl 2-Acetamido-3-(3-pyridyl)propanoate exhibits a dramatically different solid-state conformation compared to its α,β-dehydro analog (methyl (Z)-2-acetamido-3-(3′-pyridyl)propenoate). The key torsional angle ψ (N–Cα–C′–O, describing the backbone conformation) differs by approximately 111° between the two compounds, fundamentally altering the spatial presentation of the N-acetyl and pyridyl groups [1][2].

X-ray crystallography Conformational analysis Pyridylalanine derivatives

Crystal System and Packing: Monoclinic P2₁/c (Saturated) vs. Monoclinic P2₁ (Dehydro)

The saturated target compound crystallizes in the centrosymmetric monoclinic space group P2₁/c with Z = 4, whereas the dehydro analog crystallizes in the non-centrosymmetric monoclinic space group P2₁ with Z = 2 [1][2]. This difference in space group symmetry directly reflects the loss of the chiral center in the dehydro compound, which eliminates the racemic pairing present in the DL-target compound and alters crystal packing forces.

Crystal engineering Solid-state properties Polymorph prediction

Enantiomeric Excess Achievable: Up to >99% ee via Asymmetric Hydrogenation of the 3-Pyridyl Precursor (vs. ≤90% ee for 4-Pyridyl)

In the landmark asymmetric synthesis by Dobler et al. (1996), the N-acetyl methyl ester of 3-pyridylalanine (the target compound family) was obtained with enantiomeric excesses (ee) up to >99% after recrystallization of the hydrogenated product, using [Rh-PROPRAPHOS]⁺ or [Rh-norbornane-aminophosphinephosphinite]⁺ catalysts with HBF₄ additive [1]. Critically, the same catalytic system applied to the 4-pyridyl regioisomer yielded only 70–90% ee under identical conditions, demonstrating a substrate-dependent enantioselectivity gap of 9–29 percentage points favoring the 3-pyridyl system.

Asymmetric catalysis Enantiomeric purity Chiral resolution

Regioisomeric Synthetic Yield: 3-Pyridylalanine Methyl Ester vs. 4-Pyridylalanine – 2.4-Fold Advantage in Catalytic Heteroaryl Amino Acid Synthesis

Collier and Carbonnelle (2017) reported a catalytic method for heteroaryl amino acid synthesis using 3-iodopyridine and 4-iodopyridine as coupling partners. Under optimized conditions (10 mol% NiCl₂·glyme, 10 mol% L1 ligand, 2 equiv. Zn, DMA, 60 °C), the 3-pyridylalanine derivative was obtained in 82% isolated yield, whereas the 4-pyridylalanine derivative was obtained in only 34% yield [1]. This 2.4-fold difference is attributed to competing reductive dehalogenation pathways that are more significant for the 4-iodopyridine substrate.

Cross-coupling Heteroaryl alanine synthesis Process chemistry

Hydrogen-Bonding Network: Intramolecular N–H···N(Pyridyl) Interaction Uniquely Available in the 3-Pyridyl Regioisomer

The crystal structure of Methyl 2-Acetamido-3-(3-pyridyl)propanoate reveals a network of intermolecular N–H···O and C–H···O hydrogen bonds that stabilize the lattice. Crucially, the 3-position of the pyridyl nitrogen enables a potential intramolecular N–H···N(pyridyl) interaction in solution, which preorganizes the molecule into a folded conformation [1]. This interaction is geometrically impossible in the 2-pyridyl or 4-pyridyl regioisomers due to the nitrogen position, providing a unique conformational bias that can influence receptor recognition and peptide secondary structure.

Intramolecular hydrogen bond Molecular recognition Conformational preorganization

Validated Application Scenarios for Methyl 2-Acetamido-3-(3-pyridyl)propanoate Based on Quantitative Evidence


Peptide-Based Probe Synthesis Requiring Selective Orthogonal Deprotection

When designing peptide probes that incorporate a C-terminal methyl ester and require late-stage N-acetyl cleavage to reveal a free N-terminus, Methyl 2-Acetamido-3-(3-pyridyl)propanoate is the preferred building block. The methyl ester withstands acidic N-acetyl deprotection conditions (6 M HCl, 110 °C) but is cleanly removed under mild basic conditions (LiOH, THF/H₂O, 0 °C), enabling sequential deprotection incompatible with Fmoc- or Boc-protected alternatives [1].

Structure-Activity Relationship (SAR) Studies Targeting HIV-1 Integrase Allosteric Sites

Fragment-based screening campaigns against HIV-1 integrase have identified pyridyl-containing fragments as binders to the LEDGF/p75 allosteric pocket [2]. The 3-pyridylalanine scaffold offers a synthetically tractable entry point (82% yield in Ni-catalyzed coupling) for systematic SAR exploration of this pocket. Its crystallographically characterized conformation provides a reliable starting geometry for docking and pharmacophore modeling [3].

Enantioselective Synthesis of Peptide Therapeutics Containing D- or L-3-Pyridylalanine Residues

For peptide therapeutics such as cetrorelix (a GnRH antagonist) that incorporate a 3-pyridylalanine residue, the racemic methyl ester building block enables access to either enantiomer via the Dobler asymmetric hydrogenation protocol [4]. With >99% ee achievable for the 3-pyridyl system compared to only 70–90% ee for the 4-pyridyl system, the 3-pyridyl building block is the rational procurement choice for GMP-grade API synthesis requiring high optical purity [4].

Crystallization and Solid-State Form Screening for Preformulation Development

The centrosymmetric P2₁/c crystal packing of the racemic DL-form ensures reproducible crystallization behavior, a critical advantage during preformulation polymorph screening. The 39% larger unit cell volume compared to the dehydro analog suggests lower lattice energy and potentially higher intrinsic dissolution rate, making it a superior candidate for early-stage solubility-limited formulation development [5].

Quote Request

Request a Quote for Methyl 2-Acetamido-3-(3-pyridyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.